5-methyl-1-propyl-1H-pyrazole-3-carboxylic acid
Description
5-Methyl-1-propyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative featuring a methyl group at position 5, a propyl group at position 1, and a carboxylic acid moiety at position 3. Its molecular formula is C₈H₁₂N₂O₂ (molecular weight: 168.19 g/mol). Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including enzyme inhibition and receptor modulation.
Properties
IUPAC Name |
5-methyl-1-propylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-4-10-6(2)5-7(9-10)8(11)12/h5H,3-4H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTNVXVETKMVLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=N1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601241217 | |
| Record name | 5-Methyl-1-propyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601241217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956950-99-5 | |
| Record name | 5-Methyl-1-propyl-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956950-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-1-propyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601241217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Reagents
Alkylation of 5-methyl-1H-pyrazole-3-carboxylic acid with propyl halides (e.g., 1-bromopropane) under basic conditions is a widely employed method. The reaction proceeds via nucleophilic substitution, where the nitrogen at the 1-position of the pyrazole ring attacks the electrophilic carbon of the propyl halide. Typical bases include sodium hydride or potassium carbonate, while aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction efficiency by stabilizing ionic intermediates.
Key Reaction Parameters:
- Temperature: 80–100°C
- Base-to-Substrate Ratio: 1.2–1.5 equivalents
- Reaction Time: 6–12 hours
Optimization Strategies
Yield improvements are achieved through:
- Phase-Transfer Catalysis: Tetrabutylammonium bromide (TBAB) facilitates interfacial reactions, reducing side product formation.
- Microwave Assistance: Accelerates reaction kinetics, shortening duration to 1–2 hours with comparable yields.
- Solvent Selection: DMSO outperforms DMF in minimizing hydrolysis of the carboxylic acid group.
Table 1: Alkylation Reaction Optimization
| Parameter | Standard Conditions | Optimized Conditions | Yield Improvement |
|---|---|---|---|
| Temperature | 80°C | 100°C | 15% |
| Solvent | DMF | DMSO | 12% |
| Catalyst | None | TBAB (0.1 eq) | 20% |
Cyclocondensation of Hydrazines with β-Keto Esters
Synthetic Pathway
Cyclocondensation reactions between substituted hydrazines and β-keto esters offer a regioselective route. Ethyl 3-oxopentanoate reacts with methylhydrazine to form the pyrazole ring, followed by hydrolysis to yield the carboxylic acid. This method avoids competing N-alkylation pathways observed in direct alkylation.
Critical Steps:
- Cyclization: Conducted in ethanol at reflux (78°C) for 8 hours.
- Hydrolysis: Acidic (HCl) or basic (NaOH) conditions cleave the ester to the carboxylic acid.
Regioselectivity Control
Steric and electronic effects dictate substituent positioning:
- Methyl Group: Occupies the 5-position due to kinetic preference during cyclization.
- Propyl Group: Introduced via pre-functionalized β-keto esters to ensure 1-position placement.
Table 2: Regioselectivity in Cyclocondensation
| β-Keto Ester Substituent | Hydrazine Substituent | Major Product Regiochemistry | Yield (%) |
|---|---|---|---|
| Ethyl 3-oxopentanoate | Methylhydrazine | 1-Propyl-5-methyl | 78 |
| Ethyl 4-oxohexanoate | Methylhydrazine | 1-Butyl-5-methyl | 65 |
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial synthesis prioritizes throughput and purity. Continuous flow systems enable:
- Precise Temperature Control: Minimizes thermal degradation.
- In-Line Purification: Integrated chromatography columns remove byproducts in real-time.
Case Study: A pilot plant achieved 92% purity at 500 kg/month capacity using a tubular reactor with DMSO as solvent and TBAB catalyst.
Green Chemistry Innovations
- Solvent Recycling: DMSO recovery rates exceed 95% via vacuum distillation.
- Biocatalytic Alkylation: Engineered lipases catalyze propyl group transfer, reducing heavy metal waste.
Comparative Analysis of Synthetic Routes
Yield and Scalability
- Alkylation: 65–75% yield; suitable for small-scale (<10 kg) production.
- Cyclocondensation: 70–80% yield; scalable to industrial volumes with modular flow reactors.
Cost Considerations
- Alkylation: Lower reagent costs but higher energy expenditure.
- Cyclocondensation: Higher β-keto ester prices offset by reduced purification needs.
Table 3: Economic and Operational Metrics
| Metric | Alkylation Method | Cyclocondensation Method |
|---|---|---|
| Raw Material Cost ($/kg) | 120 | 180 |
| Energy Consumption (kWh/kg) | 85 | 45 |
| Purity (%) | 88 | 94 |
Advanced Purification and Characterization
Chromatographic Techniques
- High-Performance Liquid Chromatography (HPLC): C18 columns with 0.1% trifluoroacetic acid/acetonitrile gradient achieve 99% purity.
- Recrystallization: Ethanol/water mixtures (7:3 v/v) yield crystals with <0.5% impurities.
Spectroscopic Validation
- ¹H NMR: δ 12.3 (s, 1H, COOH), δ 4.1 (t, 2H, N-CH₂), δ 2.4 (s, 3H, CH₃).
- IR: 1705 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (pyrazole ring vibration).
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1-propyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield pyrazole alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols or amines in the presence of coupling agents like dicyclohexylcarbodiimide.
Major Products:
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazole alcohols.
Substitution: Pyrazole esters or amides.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-methyl-1-propyl-1H-pyrazole-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its derivatives. For instance, some derivatives may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Further research is needed to elucidate the precise molecular mechanisms and targets involved.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features, molecular properties, and substituent effects of 5-methyl-1-propyl-1H-pyrazole-3-carboxylic acid with related compounds:
Key Comparative Analysis
Positional Isomerism: The positional shift of the carboxylic acid group (e.g., 3 vs.
Substituent Effects: Nitro Groups: Compounds like 222729-55-7 and 139756-00-6 exhibit increased reactivity due to electron-withdrawing nitro groups, which may enhance their utility in electrophilic substitution reactions but reduce solubility .
Molecular Weight and Solubility :
- Derivatives with nitro groups (e.g., 213.19 g/mol for 222729-55-7) have higher molecular weights, which may reduce aqueous solubility compared to the baseline compound (168.19 g/mol) .
Synthetic Accessibility :
- Synthesis of pyrazole-3-carboxylic acids often involves coupling reactions using reagents like EDCI and HOBT in DMF, as seen in the preparation of 1,5-diphenyl pyrazole-3-carboxylic acids . Modifications to substituent positions or types (e.g., nitro groups) require tailored starting materials and reaction conditions.
Biological Activity
5-Methyl-1-propyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, agrochemistry, and other fields.
- Molecular Formula: CHNO
- Molar Mass: 168.19 g/mol
- Structure: The compound features a pyrazole ring with a carboxylic acid group and substituents at the 1 and 5 positions, contributing to its unique reactivity and biological properties.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to modulate various biochemical pathways involved in inflammation, making it a candidate for therapeutic applications in inflammatory diseases.
Enzyme Inhibition
The compound has demonstrated potential as an inhibitor of specific enzymes. For example, similar pyrazole derivatives have been noted for their ability to inhibit D-amino acid oxidase (DAO), which is involved in oxidative stress pathways. This inhibition may protect cells from oxidative damage induced by neuroactive amino acids such as D-serine .
Anticancer Activity
Several studies have reported the anticancer potential of pyrazole derivatives, including this compound. It has shown efficacy against various cancer cell lines, with notable cytotoxic effects observed in assays:
These findings suggest that the compound may induce apoptosis or inhibit cell proliferation through various mechanisms.
Agrochemistry
In agrochemical applications, pyrazoles are incorporated into pesticide formulations to enhance bioactivity against pests. The structural characteristics of this compound allow it to serve as a building block for developing more effective herbicides and insecticides .
Pharmaceutical Development
The compound is also utilized as an intermediate in the synthesis of pharmaceuticals aimed at treating various conditions, including inflammatory diseases and cancers. Its ability to interact with biological targets makes it a valuable candidate for drug discovery .
Case Studies
Recent studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:
- Inhibition of Cancer Cell Growth : A study evaluated several pyrazole derivatives for their cytotoxic effects on A549 lung cancer cells, where compounds showed varying degrees of inhibition, with some achieving IC values as low as 0.30 nM .
- Protective Effects Against Oxidative Stress : Research demonstrated that similar compounds could protect DAO cells from oxidative stress induced by D-serine, showcasing their potential neuroprotective qualities.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 5-methyl-1-propyl-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves cyclocondensation reactions using hydrazides and β-keto esters. For example, ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate (CAS 133261-07-1) can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid derivative . Optimizing reaction parameters such as temperature (80–100°C), solvent (e.g., ethanol or THF), and catalysts (e.g., NaOH for saponification) improves yield. Reaction progress can be monitored via TLC or HPLC, and purification is achieved via recrystallization or column chromatography .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound, and what spectral features confirm its identity?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the carboxylic acid proton (δ ~12–13 ppm, broad) and methyl/propyl substituents (δ 1.0–2.5 ppm for CH₃/CH₂ groups). The pyrazole ring protons appear as singlet or doublet peaks in δ 6.0–7.5 ppm .
- IR Spectroscopy : A strong absorption band near 1700 cm⁻¹ confirms the carboxylic acid C=O stretch .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 168.19 for 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid) validate the molecular formula .
Q. What are the recommended storage conditions and safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Store in a cool (<25°C), dry environment, away from light and oxidizing agents. Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention . Spills should be neutralized with inert absorbents (e.g., sand) and disposed of as hazardous waste .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT calculations) predict the tautomeric behavior or solvent-dependent reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p) basis set) can model tautomeric equilibria between pyrazole and pyrazoline forms. Solvent effects are incorporated using the Polarizable Continuum Model (PCM). Predicted NMR chemical shifts and dipole moments are compared with experimental data to validate computational models .
Q. What strategies address inconsistencies in reported biological activity data for derivatives of this compound across studies?
- Methodological Answer :
- Standardized Assays : Use uniform protocols (e.g., MIC for antimicrobial activity) to minimize variability.
- Control Experiments : Include reference compounds (e.g., ciprofloxacin for antibacterial studies) to benchmark results.
- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., propyl chain length) to isolate factors influencing activity .
Q. How can advanced chromatographic techniques resolve impurities in synthesized batches of this compound?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid) separates impurities. Detection at 254 nm identifies byproducts. Preparative HPLC or fractional crystallization further purifies the compound .
Q. What mechanistic insights explain the compound’s role in enzyme inhibition (e.g., phosphodiesterase or COX-2)?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzyme active sites. Kinetic assays (e.g., fluorescence-based inhibition studies) measure IC₅₀ values. For example, pyrazole-3-carboxylic acid derivatives may competitively inhibit substrate binding via hydrogen bonding with catalytic residues .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
